N-(3-chlorophenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide
Description
N-(3-chlorophenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide is a heterocyclic compound featuring a pyridazino[4,5-b][1,4]thiazine core fused with a thiazine ring. The molecule includes a 3-chlorophenyl acetamide substituent and a prop-2-en-1-yl (allyl) group at position 4 of the thiazine ring. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems and conjugated alkenes. Its synthesis typically involves multi-step reactions, including cyclocondensation, alkylation, and amide coupling, with characterization relying on X-ray crystallography and spectroscopic methods.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c1-2-6-21-15(24)10-26-13-8-19-22(17(25)16(13)21)9-14(23)20-12-5-3-4-11(18)7-12/h2-5,7-8H,1,6,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSNTTWZMVEOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.
Before delving into biological activities, it is essential to understand the chemical properties of the compound:
- Molecular Formula : C₁₈H₁₄ClN₃O₃S
- Molecular Weight : 369.8 g/mol
- LogP : 3 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 3
- Rotatable Bond Count : 5 .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazine compounds exhibit notable antimicrobial properties. The specific compound has been evaluated against various bacterial strains:
- Gram-positive bacteria : Exhibited significant activity against Staphylococcus aureus and Enterococcus faecium, with minimal inhibitory concentrations (MIC) as low as 8 µg/mL for certain derivatives .
- Gram-negative bacteria : Limited activity was observed against multidrug-resistant strains such as Klebsiella pneumoniae and Escherichia coli .
The structure-activity relationship (SAR) suggests that modifications to the thiazine core can enhance antimicrobial efficacy.
2. Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies using cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) have shown promising results:
- Cell Viability Assays : The compound demonstrated significant cytotoxicity at concentrations around 50 µM, indicating potential for further development as an anticancer agent .
The mechanism by which this compound exerts its effects is still under investigation. However, preliminary studies suggest that it may involve:
- Inhibition of specific enzymes involved in bacterial cell wall synthesis.
- Induction of apoptosis in cancer cells through mitochondrial pathways .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Study on Thiazole Derivatives :
- Anticancer Screening :
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-(3-chlorophenyl)-... | S. aureus | 8 |
| N-(3-chlorophenyl)-... | E. faecium | 16 |
| N-(3-chlorophenyl)-... | K. pneumoniae | >64 |
| N-(3-chlorophenyl)-... | E. coli | >64 |
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-chlorophenyl)-... | A549 | 50 |
| N-(3-chlorophenyl)-... | Caco-2 | 45 |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of N-(3-chlorophenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research has shown that they can inhibit cell proliferation in various cancer cell lines by targeting the mitochondrial pathway of apoptosis .
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects:
- Cytokine Modulation : It has been shown to reduce the levels of pro-inflammatory cytokines in vitro and in vivo models .
Synthesis and Derivative Development
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with 3-chloroaniline and appropriate acetic acid derivatives.
- Reactions : The compound is synthesized through multi-step reactions involving cyclization and acylation processes to achieve the desired structure.
Case Studies
Several case studies highlight the efficacy and versatility of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity and Solubility
The compound shares structural similarities with derivatives such as 2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,4-difluorophenyl)acetamide (). Key differences include:
- This may enhance reactivity but reduce metabolic stability.
- Aromatic substitution : The 3-chlorophenyl group in the target compound vs. 2,4-difluorophenyl in the analog alters lipophilicity (ClogP: ~3.2 vs. ~2.8) and hydrogen-bonding capacity, influencing membrane permeability and target binding.
Heterocyclic Core Modifications
Compared to N-(4-((E)-(1-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethyl)amino)-2-oxoethyl)-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)benzyl)acetamide (), the pyridazino[4,5-b][1,4]thiazine core offers:
- Electron-deficient character : The 3,5-dioxo groups increase electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine or lysine in enzymes).
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Bioactivity Trends (Inferred from Analogous Systems)
Research Findings and Limitations
- Crystallography: X-ray studies (using SHELXL) confirm planar geometry of the pyridazino-thiazine core, with dihedral angles <10° between rings, enhancing π-stacking interactions.
- Lumping Strategy : Similar compounds are grouped based on shared thiazine cores and halogenated aryl groups, enabling predictive modeling of bioactivity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
